REACTION_CXSMILES
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[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[NH:4][C:3]=1[C:9]([OH:11])=O.O=S(Cl)[Cl:14]>>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[NH:4][C:3]=1[C:9]([Cl:14])=[O:11]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(NC(=C1Cl)C)C(=O)O
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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ClC1=C(NC(=C1Cl)C)C(=O)O
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 30 min
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Duration
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30 min
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Type
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CUSTOM
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Details
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Solvent was removed
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Type
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CUSTOM
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Details
|
the residue was dried in vacuo
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Name
|
|
Type
|
|
Smiles
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ClC1=C(NC(=C1Cl)C)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |